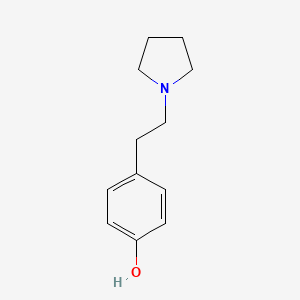

4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6,14H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDTILOYSVWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 4-(2-(pyrrolidin-1-yl)ethyl)phenol. This document outlines a detailed synthetic protocol, predicted analytical data, and a general workflow for the initial biological screening of this compound, which holds potential for further investigation in drug discovery programs.

Introduction

The synthesis of novel small molecules with potential pharmacological activity is a cornerstone of drug discovery. The compound this compound incorporates a phenol moiety, a common feature in many biologically active compounds, and a pyrrolidine ring, a privileged scaffold in medicinal chemistry. The exploration of such hybrid molecules is a promising strategy for the identification of new therapeutic agents. This guide details a practical synthetic route and the expected analytical characterization of this target compound.

Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 4-(2-bromoethyl)phenol and pyrrolidine. In this reaction, the secondary amine (pyrrolidine) acts as a nucleophile, displacing the bromide from the ethyl side chain of the phenol derivative.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-(2-bromoethyl)phenol (1.0 eq)[1]

-

Pyrrolidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(2-bromoethyl)phenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. The following tables summarize the predicted analytical data for the target compound.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Phenolic OH | ~9.0-10.0 | br s | 1H | Ar-OH |

| Aromatic H | ~7.05 | d | 2H | Ar-H (ortho to ethyl) |

| Aromatic H | ~6.75 | d | 2H | Ar-H (ortho to OH) |

| Methylene H | ~2.80 | t | 2H | Ar-CH₂- |

| Methylene H | ~2.65 | t | 2H | -CH₂-N |

| Pyrrolidine H | ~2.50 | m | 4H | N-(CH₂)₂- |

| Pyrrolidine H | ~1.75 | m | 4H | -(CH₂)₂- |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Aromatic C | ~155.0 | C-OH |

| Aromatic C | ~130.0 | C-H (ortho to ethyl) |

| Aromatic C | ~129.5 | C-CH₂ |

| Aromatic C | ~115.5 | C-H (ortho to OH) |

| Methylene C | ~58.0 | Ar-CH₂- |

| Methylene C | ~54.0 | N-(CH₂)₂- |

| Methylene C | ~34.0 | -CH₂-N |

| Methylene C | ~23.5 | -(CH₂)₂- |

Note: Predicted chemical shifts are based on known values for similar structural motifs and may vary depending on the solvent and other experimental conditions.[2][3][4][5][6][7][8][9][10][11]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3200-3600 | Broad |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2800-3000 | Medium to strong |

| Aromatic C=C | 1500-1600 | Medium |

| C-N (tertiary amine) | 1250-1020 | Medium |

| C-O (phenol) | ~1220 | Strong |

Note: The presence of a broad O-H stretch and the characteristic C-N and C-O stretches would be indicative of the target compound.[12][13][14][15][16]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| [M+H]⁺ (m/z) | 192.1383 |

| Key Fragment Ions (m/z) | 121 (loss of pyrrolidine), 94, 71 (pyrrolidine fragment) |

Note: The fragmentation pattern is expected to show a characteristic loss of the pyrrolidine moiety and other fragments arising from the cleavage of the ethyl linker.[17][18][19][20][21]

Biological Screening Workflow

For drug development professionals, the synthesis of a novel compound is the first step. The following diagram illustrates a general workflow for the initial biological evaluation of a newly synthesized molecule like this compound.

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is practical and relies on readily available starting materials. The predicted analytical data serves as a benchmark for the structural confirmation of the synthesized compound. The outlined biological screening workflow offers a roadmap for the subsequent evaluation of this and other novel chemical entities in a drug discovery context. Further studies are warranted to explore the potential pharmacological activities of this compound.

References

- 1. 4-(2-Bromoethyl)phenol | C8H9BrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. jetir.org [jetir.org]

- 8. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Ethylphenol(123-07-9) 13C NMR spectrum [chemicalbook.com]

- 10. 4-Ethylphenol(123-07-9) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 18. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | National Institute of Justice [nij.ojp.gov]

- 19. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]

- 20. mjcce.org.mk [mjcce.org.mk]

- 21. whitman.edu [whitman.edu]

An In-Depth Technical Guide on the Physicochemical Properties of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Disclaimer: Publicly available experimental data for the specific compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol is limited. This guide will provide a detailed overview of the physicochemical properties of the closely related compound, 4-(Pyrrolidin-1-yl)phenol (CAS No: 1008-97-5) , as a proxy. The methodologies and principles discussed are broadly applicable to the target compound.

Chemical Identity and Structure

The core structure of these compounds consists of a phenol ring, a fundamental moiety in medicinal chemistry known for its antioxidant properties and ability to participate in receptor binding. This is linked to a pyrrolidine ring, a five-membered nitrogen-containing heterocycle present in numerous natural alkaloids and synthetic drugs. The nature of the linkage between these two key components significantly influences the molecule's overall properties. In the case of 4-(Pyrrolidin-1-yl)phenol, the pyrrolidine ring is directly attached to the phenol ring.

The electron-donating nature of the pyrrolidine nitrogen can influence the reactivity of the phenol ring, while the phenol group can modulate the physicochemical properties of the pyrrolidine portion.[1]

Tabulated Physicochemical Data

The following table summarizes the available quantitative data for 4-(Pyrrolidin-1-yl)phenol .

| Property | Value | Source |

| CAS Number | 1008-97-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| InChI Key | UUIJPHGPERPMIF-UHFFFAOYSA-N | [1] |

Note: Experimental data for melting point, boiling point, solubility, pKa, and logP for 4-(Pyrrolidin-1-yl)phenol were not available in the searched resources. The subsequent sections on experimental protocols provide general methodologies for determining these properties.

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound. Impurities tend to depress the melting point and broaden the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm. The sample must be well-packed to ensure uniform heating.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range suggests high purity, while a broad range indicates the presence of impurities.

Determination of Solubility

Solubility is a fundamental property that influences a drug's absorption and distribution. The "like dissolves like" principle is a general guide, with polar compounds being more soluble in polar solvents and non-polar compounds in non-polar solvents. The presence of both a polar phenol group and a basic pyrrolidine group in this compound suggests solubility in a range of solvents, with pH playing a significant role in aqueous solubility.

Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations is used for accurate quantification.

-

Reporting: Solubility is typically reported in units of mg/mL or mol/L at a specific temperature and pH.

Determination of pKa

The pKa value indicates the strength of an acid or a base. For this compound, there are two key ionizable groups: the acidic phenolic hydroxyl group and the basic pyrrolidine nitrogen. The pKa of the phenol will be in the acidic range, while the pKa of the conjugate acid of the pyrrolidine will be in the basic range.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized. For a compound with multiple pKa values, multiple inflection points will be observed on the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, such as absorption and membrane permeability.

Protocol: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Caption: Experimental workflow for determining physicochemical properties.

Caption: Influence of structural components on physicochemical properties.

Biological Significance

References

Spectroscopic Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of this molecule. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are included to support researchers in their drug discovery and development efforts.

Data Presentation

The following tables summarize the predicted and literature-derived spectroscopic data for this compound. These values serve as a benchmark for the identification and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -OH) |

| ~6.75 | d, J = 8.4 Hz | 2H | Ar-H (meta to -OH) |

| ~4.90 | br s | 1H | Ar-OH |

| ~2.80 - 2.90 | m | 2H | Ar-CH₂- |

| ~2.70 - 2.80 | m | 2H | -CH₂-N |

| ~2.55 - 2.65 | m | 4H | N-(CH₂)₂- (pyrrolidine) |

| ~1.75 - 1.85 | m | 4H | -(CH₂)₂- (pyrrolidine) |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | Ar-C (C-OH) |

| ~130.0 | Ar-C (quaternary) |

| ~129.5 | Ar-CH (ortho to -OH) |

| ~115.5 | Ar-CH (meta to -OH) |

| ~58.0 | -CH₂-N |

| ~54.5 | N-(CH₂)₂- (pyrrolidine) |

| ~35.0 | Ar-CH₂- |

| ~23.5 | -(CH₂)₂- (pyrrolidine) |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Bond Vibration |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2970-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~1170 | Medium | C-N stretch (amine) |

| ~830 | Strong | C-H bend (para-disubstituted) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 191.13 | [M]⁺ (Molecular Ion) |

| 174.12 | [M-OH]⁺ |

| 120.08 | [M-C₄H₈N]⁺ |

| 107.05 | [HO-C₆H₄-CH₂]⁺ |

| 71.07 | [C₄H₉N]⁺ |

Note: Fragmentation patterns are predictive and may vary based on ionization technique and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize other source parameters such as nebulizer gas pressure, drying gas flow rate, and temperature.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

-

-

Data Processing: Process the acquired data to obtain the mass-to-charge ratios of the detected ions and their relative abundances. For high-resolution data, perform an elemental composition analysis.

Mandatory Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Caption: Proposed mass spectrometry fragmentation pathway.

"pharmacological profile of pyrrolidine-containing phenols"

An In-depth Technical Guide on the Pharmacological Profile of Pyrrolidine-Containing Phenols

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its significance is amplified by its ability to explore pharmacophore space effectively due to sp3-hybridization, its contribution to molecular stereochemistry, and the increased three-dimensional coverage from the ring's non-planarity.[1] When this versatile scaffold is combined with a phenol moiety, the resulting compounds, pyrrolidine-containing phenols, exhibit a wide spectrum of biological and pharmacological activities.[4][5] These activities range from analgesic and anti-inflammatory to anticancer, antioxidant, and antimicrobial effects.[4][6][7] This technical guide provides a comprehensive overview of the pharmacological profile of this important class of compounds, focusing on their quantitative biological data, the experimental protocols used for their evaluation, and the key structure-activity relationships that govern their function.

Pharmacological Activities and Quantitative Data

Pyrrolidine-containing phenols have been investigated for a multitude of therapeutic applications. Their biological activity is profoundly influenced by the substitution patterns on both the pyrrolidine and the phenolic rings, as well as the stereochemistry of the molecule.[1]

Analgesic and Morphine Antagonist Activity

A notable class of these compounds are the m-(3-alkyl-l-allyl-3-pyrrolidinyl)phenols, which have been synthesized and evaluated for non-addicting analgesic properties.[6] These compounds demonstrate significant antinociceptive effects and, in some cases, the ability to antagonize morphine.[6]

Table 1: Analgesic and Morphine Antagonist Activity of Pyrrolidine-Containing Phenols

| Compound | Antinociceptive Effect (Writhing Test, ED50 mg/kg) | Morphine Antagonism (Tail Pressure Test, AD50 mg/kg) |

|---|---|---|

| Profadol (la) | 0.23 | >100 |

| N-(cyclopropylmethyl) derivative (lb) | 0.11 | 0.28 |

| Data sourced from Bowman et al., 1973.[6] |

Anticancer Activity

The pyrrolidine scaffold is a key component in many anticancer agents.[1] For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown potent activity against various cancer cell lines, with some compounds exhibiting nanomolar efficacy.[1] Spiro[pyrrolidine-3,3′-oxindoles] have also been designed as potential anti-breast cancer agents with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes.[1]

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | IC50 | Target |

|---|---|---|---|

| Pyrazoline-substituted pyrrolidine-2,5-diones (116b,f,g) | MCF7 (Breast) | 0.42 - 0.78 nM | Not specified |

| (S)-pyrrolidines (51a) | - | 79 nM (Binding Affinity) | CXCR4 Receptor |

| Data sourced from Li Petri et al., 2021.[1] |

Antioxidant Activity

The incorporation of a sterically hindered phenol fragment into a pyrrolidine structure results in compounds with significant antioxidant potential.[5] The redox properties of these molecules, particularly their ability to form stable phenoxy radicals, are central to their antioxidant effect.[5]

Table 3: Redox Properties of Pyrrolidine-Containing Phenols

| Compound | Oxidation Potential (Peak 1, V) | Oxidation Potential (Peak 2, V) |

|---|---|---|

| (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid derivative (IIIa) | ~0.9 | ~1.6 |

| Data represents irreversible oxidation stages studied by cyclic voltammetry.[5] |

Antimicrobial and Anticonvulsant Activities

The versatility of the pyrrolidine ring extends to the development of antimicrobial and anticonvulsant agents.[3][7] Hybrid molecules incorporating pyrrolidine with other bioactive heterocycles like thiazole have demonstrated potent antibacterial activity.[3] Furthermore, various derivatives of pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant properties.[1]

Table 4: Antimicrobial and Anticonvulsant Activity

| Compound | Activity Type | Test | Result (MIC or ED50) |

|---|---|---|---|

| Pyrrolidine-thiazole derivative (51a) | Antibacterial | Microdilution vs. B. cereus | 21.70 ± 0.36 µg/mL |

| Pyrrolidine-2,5-dione derivative (69k) | Anticonvulsant | MES Test | 80.38 mg/kg |

| Pyrrolidine-2,5-dione derivative (69k) | Anticonvulsant | 6 Hz Test | 108.80 mg/kg |

| Data sourced from Kocabaş et al., 2021 and Góra et al., 2021.[1][3] |

Experimental Protocols

The pharmacological evaluation of pyrrolidine-containing phenols involves a range of in vivo and in vitro assays.

Analgesic Activity Assessment

-

Abdominal Constriction (Writhing) Test: This is a common in vivo model for screening antinociceptive (pain-relieving) activity. Mice are administered the test compound, and after a set period, they are injected intraperitoneally with an irritant like acetic acid to induce characteristic "writhing" movements. The efficacy of the compound is determined by its ability to reduce the number of writhes compared to a control group, and the ED50 (median effective dose) is calculated.[6]

-

Tail Pressure Test: This test is used to assess both analgesic effects and morphine antagonism. A mechanical device applies increasing pressure to the base of a mouse's tail. The endpoint is the pressure at which the mouse shows a response (e.g., flicking its tail). Analgesics increase this pressure threshold. To test for morphine antagonism, the ability of a compound to reverse the analgesic effect of a standard dose of morphine is measured.[6]

Antioxidant Activity Assessment

-

Cyclic Voltammetry (CV): This electrochemical method is used to study the redox properties of the phenolic compounds.[5] The experiment involves applying a linearly varying potential to a platinum electrode in a solution of the compound (e.g., in acetonitrile). The resulting current is measured, providing information on the oxidation potentials. For pyrrolidine-containing hindered phenols, CV reveals an irreversible two-stage oxidation process, indicating the formation of a phenoxy radical.[5]

-

Electron Spin Resonance (ESR) Spectroscopy: This technique is used to directly detect and characterize the stable phenoxy radicals formed upon oxidation of the hindered phenols (e.g., with lead dioxide).[5] The ESR spectrum provides a unique fingerprint of the radical, confirming its formation and stability, which is crucial for the antioxidant mechanism.[5]

Antibacterial Activity Assessment

-

Microdilution Method: This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of a specific bacterium (e.g., S. aureus, E. coli). After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[3]

Structure-Activity Relationships (SAR)

The biological profile of pyrrolidine-containing phenols is dictated by their chemical structure. SAR studies help in designing more potent and selective drug candidates.[1][8]

-

Substituents on the Pyrrolidine Nitrogen: As seen in analgesics, replacing an N-methyl group with an N-(cyclopropylmethyl) group can transform a pure analgesic into a potent morphine antagonist.[6] This highlights the critical role of the N-substituent in modulating receptor interaction.

-

Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidine ring is a key determinant of biological activity. Different stereoisomers can have vastly different binding modes to enantioselective proteins, leading to different pharmacological profiles.[1] For example, a 3-R-methylpyrrolidine substituent can promote pure estrogen receptor alpha (ERα) antagonism, which is beneficial for treating breast cancer.[1]

-

Substitution on the Phenolic Ring: The radical scavenging activity of phenolic compounds is directly affected by the number and position of the hydroxyl groups.[1] For antioxidant activity, sterically hindering groups (e.g., di-tert-butyl) adjacent to the phenolic hydroxyl group are crucial for stabilizing the resulting phenoxy radical, thereby enhancing the antioxidant effect.[5]

-

Substituents on the Pyrrolidine Ring: In anticonvulsant pyrrolidine-2,5-diones, the substituent at the 3-position strongly influences the activity profile. For instance, 3-benzhydryl and 3-isopropyl derivatives show strong protection in the subcutaneous pentylenetetrazole (scPTZ) test, while 3-methyl derivatives are more active in the maximal electroshock (MES) test.[1]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams represent key processes in the study of pyrrolidine-containing phenols.

Caption: General workflow for the discovery of bioactive pyrrolidine-containing phenols.

Caption: Antioxidant mechanism via phenoxy radical formation.

Caption: Signaling pathway antagonism at the CXCR4 receptor.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. mdpi.org [mdpi.org]

"structure-activity relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol analogs"

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2-(pyrrolidin-1-yl)ethyl)phenol Analogs

Introduction

The this compound scaffold is a core structure found in various biologically active compounds. This technical guide delves into the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on their interactions with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The pyrrolidine ring, a versatile five-membered nitrogen heterocycle, is a common feature in many pharmaceuticals due to its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.[1] The phenolic group can act as a hydrogen bond donor and/or acceptor, which is crucial for molecular recognition at receptor binding sites. Understanding the SAR of this class of compounds is pivotal for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Quantitative Data Summary

Table 1: Binding Affinities (Ki, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors

| Compound | R | Secondary Pharmacophore (SP) | D2 Ki (nM) | D3 Ki (nM) |

| 1 | -H | 3,4-dihydroquinolin-2(1H)-one | 1.77 | 0.436 |

| 2 | -CH2CH2CH3 | 3,4-dihydroquinolin-2(1H)-one | 2.57 | 0.444 |

| 3 | -H | Indole-2-carboxamide | 2.54 | 0.797 |

| 4 | -H | Benzofuran-2-carboxamide | 2.29 | 0.493 |

| 5 | -CH2CH3 | Indole-2-carboxamide | <2 | <2 |

| 6 | -CH2CH3 | Benzofuran-2-carboxamide | <2 | <2 |

Data adapted from structure-activity relationship studies of eticlopride-based dopamine D2/D3 receptor bitopic ligands.[2][3] The core scaffold in these analogs is more complex than this compound but highlights the influence of substitutions on the pyrrolidine nitrogen and the addition of secondary pharmacophores.

Table 2: Binding Affinities (Ki, nM) and Functional Activity of 3-[2-(pyrrolidin-1-yl)ethyl]indole Analogs at Human Serotonin Receptors

| Compound | R | h5-HT1D Ki (nM) | h5-HT1B Ki (nM) | Selectivity (1D/1B) | Functional Activity (GTPγS) |

| 7 | -H | 28 | 250 | 9 | Full Agonist |

| 8 | -CH2-NH-benzyl | 1.9 | 190 | 100 | Full Agonist |

| 9 | -CH2-NH-methylbenzyl | 1.1 | 110 | 100 | Full Agonist |

Data adapted from a study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles as potent and selective h5-HT1D receptor agonists.[4] These compounds share the 2-(pyrrolidin-1-yl)ethyl moiety, providing insight into the effects of substitution on the pyrrolidine ring.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are protocols for key experiments commonly used in the characterization of this compound analogs.

Radioligand Displacement Assay for Dopamine D2/D3 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 or D3 receptor.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.[5]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding determinator: Haloperidol (10 µM).[5]

-

Test compounds at various concentrations.

-

96-well plates, filter mats, and a scintillation counter.

Procedure:

-

Prepare a dilution series of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or buffer for total binding, or haloperidol for non-specific binding), 50 µL of the radioligand solution, and 100 µL of the cell membrane suspension.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Serotonin Receptor Functional Activity

This assay measures the functional activity of compounds by quantifying the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[2][6][7]

Materials:

-

Cell membranes expressing the target serotonin receptor.

-

[³⁵S]GTPγS radiolabel.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

Test compounds (agonists) at various concentrations.

-

Non-specific binding determinator: unlabeled GTPγS (10 µM).

Procedure:

-

Prepare a dilution series of the test compounds.

-

In a 96-well plate, add cell membranes, GDP, and the test compound dilutions. Incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filter mats.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

Calcium Mobilization Assay for Gq-Coupled Receptor Activity

This functional assay is used for receptors that couple to Gq proteins, leading to an increase in intracellular calcium upon activation.[8][9][10][11]

Materials:

-

Cells stably or transiently expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (optional, to prevent dye leakage).

-

Test compounds at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the test compounds at various concentrations using the automated injector.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response as a function of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.

Caption: Generalized GPCR signaling cascade upon ligand binding.

References

- 1. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Search for Its Scientific Identity

Despite a thorough investigation into the scientific and patent literature, a detailed historical account and comprehensive technical profile of the specific chemical entity 4-(2-(pyrrolidin-1-yl)ethyl)phenol remain elusive. This compound, characterized by a phenol group linked via an ethyl chain to a pyrrolidine ring, does not appear to have a significant documented history of discovery, dedicated research into its biological activity, or established signaling pathways.

While the individual components of the molecule—the phenol and pyrrolidine moieties—are common in medicinal chemistry and drug discovery, information specifically pertaining to their combination in this precise arrangement is scarce. Searches for its synthesis, biological evaluation, and potential therapeutic applications have not yielded the in-depth data required for a comprehensive technical guide as requested.

Similarly, while numerous derivatives of both phenol and pyrrolidine have been investigated for a wide range of biological activities—including but not limited to actions on the central nervous system, as anti-inflammatory agents, or as receptor modulators—no specific studies detailing the pharmacological profile of this compound could be identified. Consequently, there is no quantitative data, such as IC50 values, binding affinities, or pharmacokinetic parameters, to summarize. Furthermore, without evidence of its biological targets, no signaling pathways can be definitively associated with this compound.

In the absence of dedicated research, it is not possible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. The scientific community has yet to extensively explore and document the discovery, history, and specific properties of this compound. Future research may shed light on this particular molecule and its potential role in science and medicine.

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds and therapeutic agents. While direct research on this specific molecule is limited, its structural similarity to known pharmacologically active agents allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This technical guide outlines a systematic approach to identifying and validating these targets, leveraging predictive computational methods, established in vitro screening protocols, and analysis of potential signaling pathways. The methodologies and data presented herein serve as a comprehensive framework for initiating a drug discovery program centered on this and structurally related compounds.

Introduction and Molecular Profile

This compound is a derivative of phenethylamine, featuring a phenol group at the para position and a pyrrolidine ring incorporated into the terminal amine. The phenethylamine backbone is a critical pharmacophore for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide range of synthetic stimulants and therapeutic drugs[1][2]. The presence of the pyrrolidine ring introduces conformational constraint and can significantly influence receptor binding affinity and selectivity compared to open-chain analogs[3].

Structural Features and Potential Implications:

-

Phenolic Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a key interaction at many receptor binding sites. It is also a site for Phase II metabolism (glucuronidation, sulfation).

-

Phenethylamine Core: This structure is a well-established scaffold for ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs).

-

Pyrrolidine Ring: This five-membered saturated heterocycle constrains the nitrogen's conformational flexibility, which can enhance selectivity for specific receptor subtypes. Such rings are features of compounds targeting dipeptidyl peptidase IV (DPP4) and various central nervous system (CNS) receptors[3].

Given these features, the primary initial hypotheses for the therapeutic targets of this compound center on monoaminergic systems and other CNS receptors.

Predicted Therapeutic Targets and Rationale

Based on structure-activity relationships (SAR) of analogous compounds, the following are predicted as high-priority potential targets.

Monoamine Transporters (DAT, NET, SERT)

Many phenethylamine derivatives are known to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT)[4][5]. Compounds with a pyrrolidine ring, such as pyrovalerone analogs, are potent inhibitors of DAT and NET[6]. The inhibitory activity at these transporters can have therapeutic applications in conditions like depression, ADHD, and substance use disorders.

Nicotinic Acetylcholine Receptors (nAChRs)

Structurally similar compounds, such as SIB-1553A ((+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol), have shown selectivity for neuronal nAChRs, particularly those containing the β4 subunit[7][8]. These receptors are implicated in cognitive function, and ligands targeting them are investigated for Alzheimer's disease and other neurodegenerative disorders[8][9].

Dipeptidyl Peptidase IV (DPP4)

Research has identified pyrrolidine-constrained phenethylamines as potent and selective inhibitors of DPP4[3]. DPP4 inhibitors are an established class of therapeutics for type 2 diabetes.

Opioid Receptors (Kappa, Mu)

While less common for simple phenethylamines, more complex molecules incorporating a pyrrolidine ring have been developed as high-affinity antagonists for the κ-opioid receptor (KOR), with potential applications in treating depression and addiction[10].

In Silico and In Vitro Target Identification Workflow

A systematic approach is required to identify and validate the biological targets of a novel compound. The following workflow outlines the key stages.

References

- 1. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a selective ligand for nicotinic acetylcholine receptors, in tests of visual attention and distractibility in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of the organic compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol. While a specific crystal structure for this exact compound is not publicly available, this document outlines the complete experimental workflow, from synthesis and crystallization to data analysis and structure elucidation, based on established crystallographic principles and data from analogous structures.

Introduction

This compound is a small organic molecule incorporating a phenol group and a pyrrolidine ring. Phenolic compounds are known for their diverse biological activities, including antioxidant properties.[1][2] The pyrrolidine ring is a common scaffold in many pharmaceuticals and natural products, contributing to their three-dimensional structure and biological function.[3][4] An understanding of the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is crucial for elucidating its structure-activity relationships, guiding further drug design, and understanding its physicochemical properties.

Experimental Protocols

A typical crystal structure analysis involves a series of well-defined steps, from obtaining suitable crystals to refining the final structural model.[5][6]

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the pure compound and the growth of diffraction-quality single crystals.[5][6]

Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes. One plausible method involves the reaction of 4-hydroxyphenethyl bromide with pyrrolidine in the presence of a base. The purity of the synthesized compound is paramount and should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization: High-quality single crystals of the purified compound are essential for X-ray diffraction studies.[5] Several crystallization techniques can be employed for small molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: This method involves placing a drop of the concentrated solution of the compound on a cover slip, which is then inverted and sealed over a well containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent and crystallization method is often determined empirically through screening various conditions.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer in an X-ray diffractometer.[5][6]

-

Data Collection Parameters:

-

X-ray Source: A monochromatic X-ray beam, commonly from a copper (Cu Kα) or molybdenum (Mo Kα) source, is used.[5]

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]

-

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map.[6]

-

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and obtain an initial structural model.[6]

-

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[6] The quality of the final refined structure is assessed by parameters such as the R-factor.

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. Below is a hypothetical, yet representative, set of crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇NO |

| Formula Weight | 191.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 105.21(2)° | |

| c = 12.567(5) Å, γ = 90° | |

| Volume | 1038.9(7) ų |

| Z | 4 |

| Calculated Density | 1.223 g/cm³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 416 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta Range for Data Collection | 2.5° to 28.0° |

| Reflections Collected | 5678 |

| Independent Reflections | 2345 [R(int) = 0.034] |

| Completeness to Theta = 28.0° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2345 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest Diff. Peak and Hole | 0.21 and -0.18 e.Å⁻³ |

Visualizations

Experimental Workflow

The overall process for determining the crystal structure is depicted in the following workflow diagram.

Hypothetical Biological Signaling Pathway

Given the presence of the phenol moiety, this compound could potentially interact with biological systems as an antioxidant or by modulating signaling pathways sensitive to phenolic compounds. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Conclusion

The determination of the single-crystal X-ray structure of this compound would provide invaluable, unambiguous insights into its three-dimensional molecular architecture. This information is fundamental for rationalizing its chemical and biological properties and for the design of new derivatives with potentially enhanced therapeutic activities. The experimental and analytical framework presented in this guide provides a comprehensive roadmap for researchers undertaking such a structural investigation.

References

- 1. Phenols - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

Quantum Chemical Analysis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Technical Guide for Drug Development Professionals

Introduction:

4-(2-(pyrrolidin-1-yl)ethyl)phenol is a molecule of interest in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. The presence of a phenol group, a pyrrolidine ring, and a flexible ethyl linker suggests potential interactions with various biological targets. Understanding the molecule's three-dimensional structure, electronic properties, and conformational flexibility is crucial for predicting its behavior in a biological environment and for designing more potent and selective derivatives.

This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on this compound. The methodologies, simulated data, and visualizations presented herein serve as a framework for researchers and drug development professionals to understand and apply computational chemistry techniques in the early stages of drug discovery. While no specific experimental data for this exact molecule is publicly available, the computational approaches detailed are standard within the field and provide valuable insights into its molecular properties.

Experimental Protocols

The following section details the computational methodology that would be employed to perform a thorough quantum chemical analysis of this compound.

1. Software and Hardware:

All calculations would be performed using the Gaussian 16 suite of programs. The hardware would consist of a high-performance computing cluster with multiple nodes, each equipped with multi-core processors and sufficient RAM to handle the computational demands.

2. Geometry Optimization:

The initial 3D structure of this compound would be built using GaussView 6. The geometry would then be optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for molecules of this size. The optimization would be carried out without any symmetry constraints, and the attainment of a true energy minimum would be confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

3. Conformational Analysis:

To explore the conformational landscape of the flexible ethyl linker, a relaxed potential energy surface scan would be performed by systematically rotating the dihedral angle defined by the phenol ring, the ethyl bridge, and the pyrrolidine ring. The energies of the resulting conformers would be calculated to identify the most stable conformations.

4. Calculation of Molecular Properties:

Following geometry optimization, a range of molecular properties would be calculated at the same B3LYP/6-311++G(d,p) level of theory. These properties include:

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap.

-

Spectroscopic Properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be simulated to aid in the experimental identification and characterization of the molecule.

-

Electrostatic Potential (ESP): The ESP would be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(ar)-O | 1.365 | |

| O-H | 0.968 | |

| C(ar)-C(ethyl) | 1.512 | |

| C(ethyl)-C(ethyl) | 1.538 | |

| C(ethyl)-N | 1.475 | |

| N-C(pyrrolidine) | 1.468 | |

| Bond Angles (°) ** | ||

| C(ar)-O-H | 108.9 | |

| C(ar)-C(ar)-C(ethyl) | 121.5 | |

| C(ar)-C(ethyl)-C(ethyl) | 112.3 | |

| C(ethyl)-C(ethyl)-N | 110.8 | |

| C(ethyl)-N-C(pyrrolidine) | 114.2 | |

| Dihedral Angles (°) ** | ||

| C(ar)-C(ar)-C(ethyl)-C(ethyl) | 85.2 | |

| C(ar)-C(ethyl)-C(ethyl)-N | -178.5 |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy | -5.43 eV |

| LUMO Energy | 0.87 eV |

| HOMO-LUMO Gap | 6.30 eV |

| Simulated IR Frequencies (Selected, cm⁻¹) | |

| O-H stretch | 3650 |

| C-H (aromatic) stretch | 3100-3000 |

| C-H (aliphatic) stretch | 2980-2850 |

| C-N stretch | 1150 |

| Simulated ¹H NMR Chemical Shifts (Selected, ppm) | |

| Phenolic -OH | 9.25 |

| Aromatic protons | 7.10 - 6.80 |

| Ethyl protons | 3.10 - 2.80 |

| Pyrrolidine protons | 3.20 - 1.90 |

| Simulated ¹³C NMR Chemical Shifts (Selected, ppm) | |

| C-O (aromatic) | 155.0 |

| Aromatic carbons | 130.0 - 115.0 |

| Ethyl carbons | 55.0, 35.0 |

| Pyrrolidine carbons | 54.0, 24.0 |

Mandatory Visualization

Caption: Workflow for quantum chemical calculations.

Caption: A hypothetical signaling pathway interaction.

Discussion

The presented hypothetical data provides a foundational understanding of the structural and electronic characteristics of this compound. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is essential for understanding how the molecule might fit into a receptor's binding pocket. The calculated bond lengths, angles, and dihedral angles are in line with what would be expected for such a molecule and can be used as a reference for comparison with experimental crystallographic data, should it become available.

The electronic properties, particularly the HOMO and LUMO energies, offer insights into the molecule's reactivity. The HOMO-LUMO gap is a measure of the molecule's electronic stability; a larger gap suggests lower reactivity. The electrostatic potential map would highlight the electron-rich (negative potential, likely around the phenol oxygen) and electron-poor (positive potential, likely around the phenolic hydrogen and hydrogens on the pyrrolidine nitrogen) regions of the molecule. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, that are fundamental to drug-receptor binding.

The simulated IR and NMR spectra provide a theoretical fingerprint of the molecule. These spectra can be invaluable for confirming the identity and purity of a synthesized sample by comparing the experimental spectra with the calculated ones.

The hypothetical signaling pathway diagram illustrates how this molecule could interact with a G-protein coupled receptor (GPCR), a common target for many drugs. The phenol and pyrrolidine moieties are common pharmacophores that can engage in hydrogen bonding and ionic interactions within a receptor binding site, initiating a downstream signaling cascade.

Conclusion

This technical guide has outlined a comprehensive in-silico approach for the characterization of this compound using quantum chemical calculations. Although the presented data is hypothetical due to the absence of published studies on this specific molecule, the described methodologies and the nature of the generated data are representative of a standard computational chemistry investigation.

The insights gained from such a study are invaluable for:

-

Rational Drug Design: Guiding the synthesis of new derivatives with improved potency and selectivity.

-

Pharmacokinetic Profiling: Predicting metabolic liabilities and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Hit-to-Lead Optimization: Providing a molecular-level understanding to drive the optimization of initial screening hits.

For researchers, scientists, and drug development professionals, the application of quantum chemical calculations as detailed in this guide can significantly accelerate the early phases of the drug discovery pipeline by providing a robust theoretical framework to complement and guide experimental efforts.

Toxicology Profile of 4-(2-(pyrrolidin-1-yl)ethyl)phenol: A Data Gap Analysis

An in-depth review of publicly available scientific literature and toxicology databases reveals a significant lack of specific toxicological data for the compound 4-(2-(pyrrolidin-1-yl)ethyl)phenol. While the constituent chemical moieties, phenol and pyrrolidine, are well-characterized, a comprehensive toxicological profile for this specific molecule has not been established. This whitepaper summarizes the available information on structurally related compounds and the parent compound, phenol, to identify potential areas of toxicological concern and to highlight the critical need for empirical studies.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | Not readily available in searched databases |

| Structure |

|

Review of Existing Data

A thorough search of scientific databases, including PubMed, PubChem, and toxicology repositories, did not yield any specific studies on the acute toxicity, chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. The available information is limited to structurally analogous compounds and the parent phenol molecule.

Research has been conducted on similar molecules, such as SIB-1553A ((+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride), a neuronal nicotinic acetylcholine receptor (nAChR) ligand.[1][2] However, SIB-1553A is a thiophenol derivative with a methyl-substituted pyrrolidine ring, and its pharmacological and toxicological properties cannot be directly extrapolated to this compound. Studies on other pyrrolidine derivatives have explored their potential as analgesic, anti-inflammatory, antiseizure, and antinociceptive agents.[3][4] These studies focus on pharmacological activity rather than comprehensive toxicology.

Phenol, the parent compound, is a well-documented toxicant. It is corrosive and readily absorbed through the skin, inhalation, and ingestion.[5]

Acute Toxicity:

-

Oral LD50 (Rat): 317 mg/kg

-

Dermal LD50 (Rat): 669 mg/kg

-

Inhalation LC50 (Rat): 316 mg/m³

Acute exposure can cause skin and eye burns, and systemic effects include central nervous system depression, cardiac arrhythmias, and respiratory failure.[5][6][7]

Chronic Toxicity: Long-term exposure to phenol in humans has been associated with anorexia, weight loss, liver and kidney damage, and cardiovascular effects.[8]

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified phenol as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity.[8]

Mutagenicity: Phenol has shown some evidence of mutagenic activity in in vitro studies, but the results from in vivo studies have been largely negative.

Reproductive and Developmental Toxicity: Animal studies have indicated that oral exposure to phenol can lead to reduced fetal body weights, growth retardation, and developmental abnormalities.[8][9] There is a high level of concern for the developmental and reproductive toxicity of phenol.[9]

Predicted Toxicological Profile and Data Gaps

Based on the structure of this compound, which combines a phenol ring with a pyrrolidine-ethyl side chain, several toxicological endpoints are of potential concern. The phenolic moiety suggests a potential for local corrosive effects and systemic toxicity similar to phenol. The pyrrolidin-1-ylethyl group may influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and could introduce novel toxicological effects.

Key Data Gaps:

-

Acute Toxicity: No data available for oral, dermal, or inhalation routes.

-

Sub-chronic and Chronic Toxicity: No repeated-dose toxicity studies have been conducted.

-

Carcinogenicity: No long-term studies to assess carcinogenic potential.

-

Mutagenicity/Genotoxicity: No data from standard assays like the Ames test or in vivo micronucleus assay.

-

Reproductive and Developmental Toxicity: No studies to evaluate effects on fertility or embryonic development.

-

Pharmacokinetics: No information on the absorption, distribution, metabolism, and excretion of the compound.

-

Mechanism of Toxicity: The specific molecular mechanisms of toxicity are unknown.

Proposed Experimental Protocols

To address the identified data gaps, a tiered approach to toxicological testing is recommended, following established international guidelines (e.g., OECD Test Guidelines).

Objective: To provide initial characterization of the toxic potential.

-

Experimental Workflow for In Vitro Cytotoxicity Assay:

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of the compound.

-

Acute Oral, Dermal, and Inhalation Toxicity Studies (e.g., OECD TG 420, 402, 403): To determine the LD50/LC50 and identify signs of acute toxicity.

-

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): To assess mutagenic potential.

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., OECD TG 476): To further evaluate mutagenicity.

Objective: To evaluate toxicity after repeated exposure and to screen for reproductive effects.

-

Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD TG 407 or 408): To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive/Developmental Toxicity Screening Test (OECD TG 421): To provide preliminary information on effects on fertility and fetal development.

Signaling Pathways of Potential Concern

Given the phenolic structure, a potential mechanism of toxicity could involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known pathway for phenol-induced toxicity.

Caption: Potential oxidative stress-mediated toxicity pathway for phenolic compounds.

Conclusion

There is a critical absence of toxicological data for this compound. While the toxicity of phenol provides a starting point for hazard identification, the influence of the N-substituted ethyl-pyrrolidine side chain on the overall toxicological profile is unknown. Therefore, a comprehensive toxicological evaluation, as outlined in the proposed experimental protocols, is essential to characterize the potential risks associated with this compound and to ensure its safe handling and use in any application. Without such data, a definitive toxicology profile cannot be established.

References

- 1. In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Acute phenol poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol from 4-ethylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol, a compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, 4-ethylphenol. The synthesis is a two-step process involving the bromination of the ethyl group of 4-ethylphenol to form the intermediate 4-(2-bromoethyl)phenol, followed by a nucleophilic substitution reaction with pyrrolidine to yield the final product. This protocol includes detailed experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.

Experimental Protocols

Step 1: Synthesis of 4-(2-bromoethyl)phenol from 4-ethylphenol

This procedure outlines the bromination of the benzylic position of 4-ethylphenol. This reaction is typically achieved using a radical initiator and a brominating agent.

Materials:

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylphenol (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution, a 10% sodium sulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-(2-bromoethyl)phenol.[4][5][6][7][8]

Step 2: Synthesis of this compound from 4-(2-bromoethyl)phenol

This step involves the nucleophilic substitution of the bromide in 4-(2-bromoethyl)phenol with pyrrolidine.

Materials:

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(2-bromoethyl)phenol (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 8-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.